

AZD1940: A Technical Guide to its Structure, Properties, and Receptor Engagement

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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

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Introduction

AZD1940, also known as ART-2713, is a synthetic, orally active benzimidazole derivative that acts as a high-affinity agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Developed by AstraZeneca, it was initially investigated as a peripherally selective analgesic for the treatment of neuropathic pain.[2][3] The rationale behind its development was to harness the analgesic properties of cannabinoid receptor activation while minimizing the central nervous system (CNS) side effects associated with centrally acting CB1 agonists.[4] Despite demonstrating promising preclinical activity, **AZD1940** ultimately failed to show significant analgesic efficacy in human clinical trials and produced unexpected centrally-mediated side effects, leading to the discontinuation of its development.[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **AZD1940**.

Chemical Structure and Properties

AZD1940 is characterized by a central benzimidazole core, substituted at various positions to achieve high affinity and agonist activity at cannabinoid receptors.

Table 1: Chemical and Physicochemical Properties of **AZD1940**

Property	Value	Source
IUPAC Name	N-{1-[(4,4-difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide	[2]
CAS Number	881413-29-2	[2]
Molecular Formula	C20H29F2N3O2S	[2]
Molecular Weight	413.53 g/mol	[2]
Calculated logP	4.35	Predicted
Calculated pKa	9.7 (most basic)	Predicted
Canonical SMILES	<chem>CCS(=O)Nc1ccc2c(c1)nc(n2CC3C(C)(C)F)C(C)(C)C</chem>	[2]

Note: Predicted values for logP and pKa were obtained using online chemical property prediction tools and should be considered as estimates.

Pharmacological Profile

AZD1940 is a potent agonist at both human CB1 and CB2 receptors, exhibiting full agonism in functional assays.[6] Its binding affinity has been well-characterized through radioligand binding assays.

Table 2: Binding Affinity of **AZD1940** at Human Cannabinoid Receptors

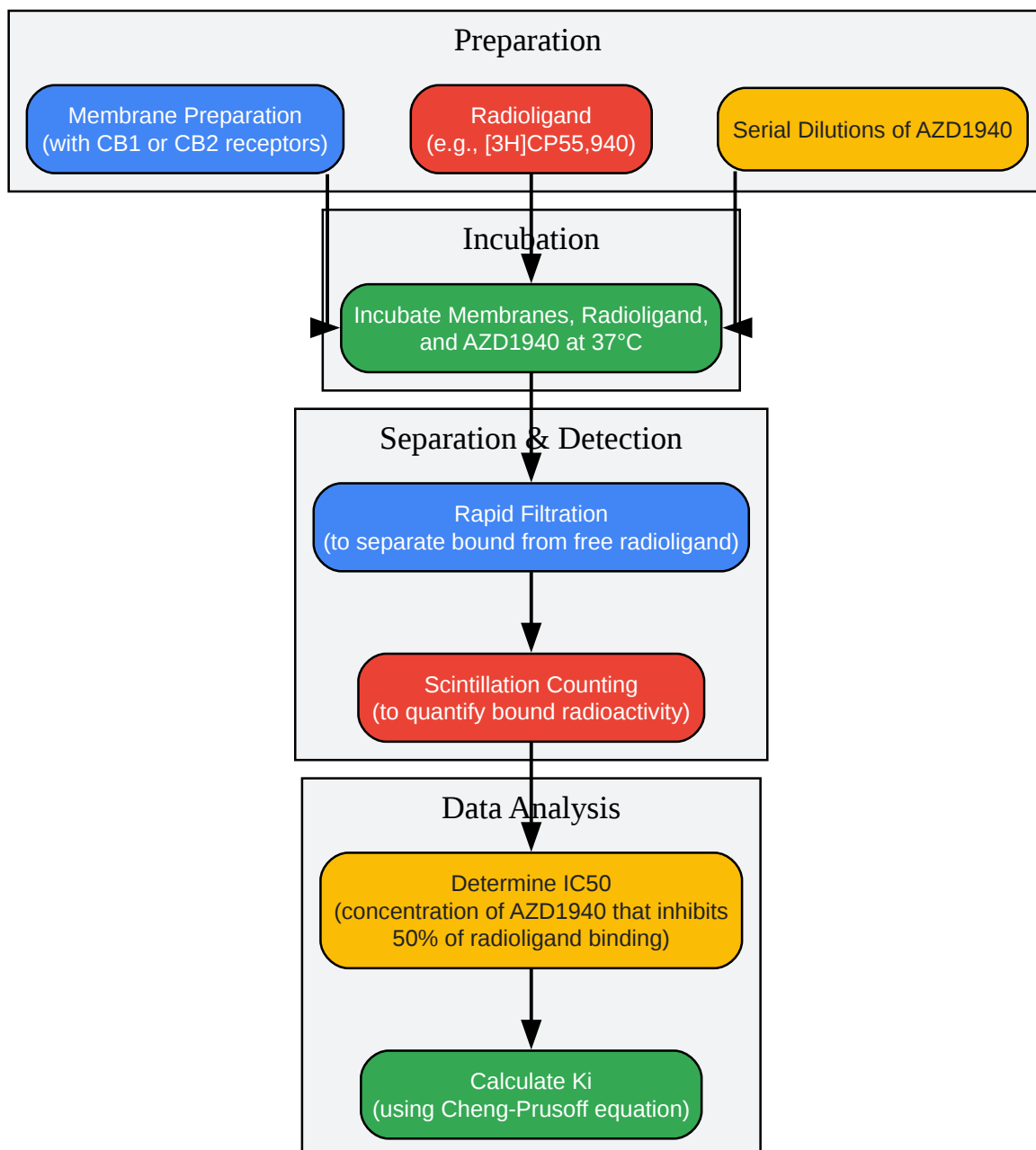
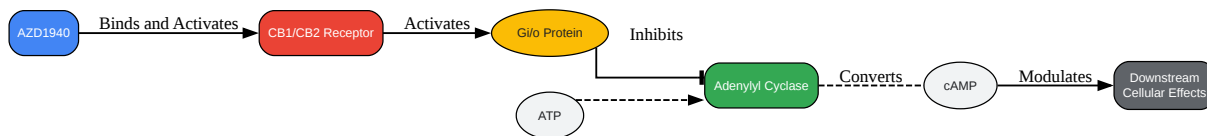
Receptor	pKi	Reference
Human CB1	7.93	[6]
Human CB2	9.06	[6]

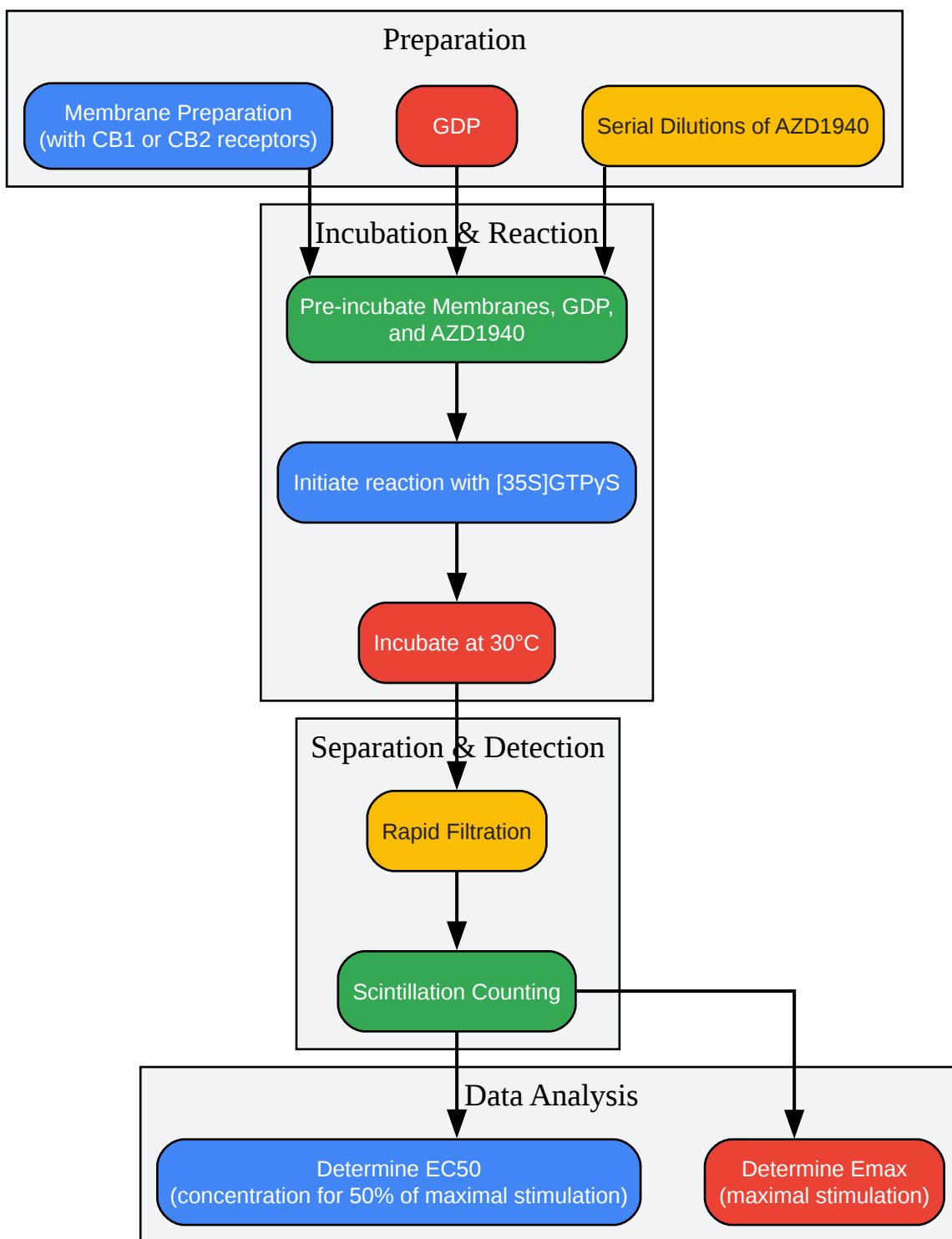
While specific EC50 values from functional assays such as GTPyS or cAMP assays are not consistently reported in publicly available literature, the characterization of **AZD1940** as a "full agonist" indicates that it is capable of eliciting a maximal response from the CB1 and CB2 receptors.[6]

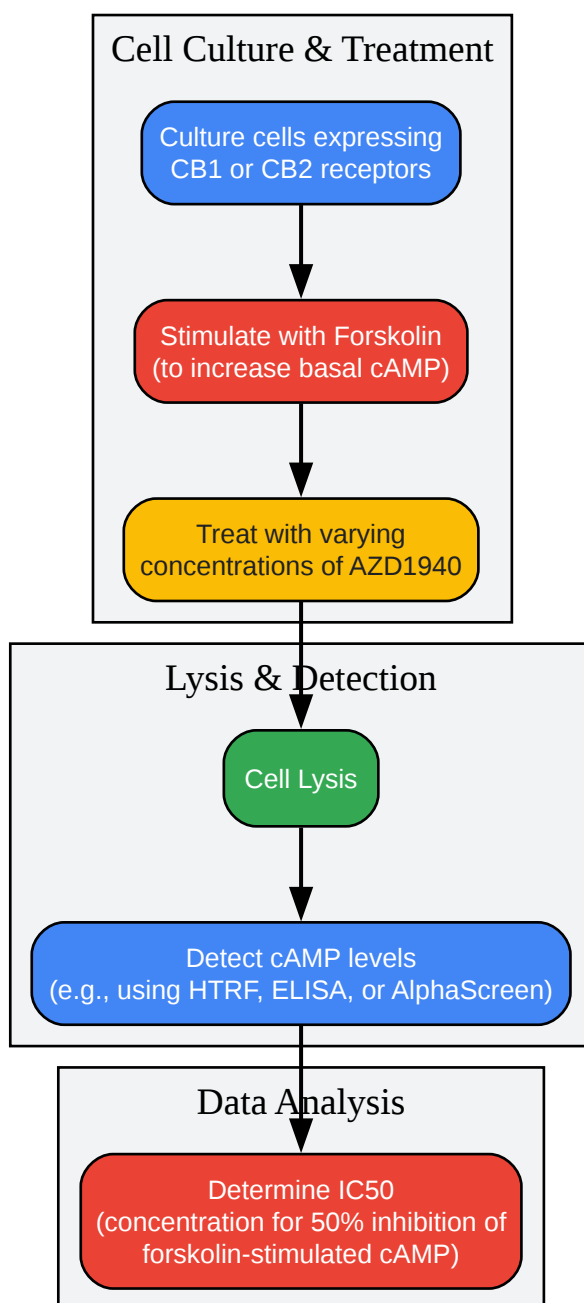
Preclinical studies in rodent models of inflammatory and neuropathic pain demonstrated that orally administered **AZD1940** produced robust analgesic effects.[4][6] A key feature highlighted in these studies was its low brain uptake at analgesic doses, suggesting peripheral restriction. [4] However, clinical trials in humans did not replicate these analgesic effects for conditions such as post-operative dental pain and capsaicin-induced pain.[2][5] Furthermore, dose-dependent CNS-related adverse events, including dizziness and nausea, were observed, indicating that the intended peripheral selectivity was not fully achieved in humans.[2][5]

Signaling Pathways

As a cannabinoid receptor agonist, **AZD1940** activates intracellular signaling cascades typical of Gi/o protein-coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.







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